molecular formula C8H13NO2 B14285001 N-Methoxy-N-methylhexa-2,4-dienamide CAS No. 121712-54-7

N-Methoxy-N-methylhexa-2,4-dienamide

Katalognummer: B14285001
CAS-Nummer: 121712-54-7
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: GBAODMWSGUNKPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methoxy-N-methylhexa-2,4-dienamide is a chemical compound known for its unique structure and properties It is a derivative of hexa-2,4-dienamide, where the nitrogen atom is substituted with a methoxy and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methylhexa-2,4-dienamide can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-Methoxy-N-methylhexa-2,4-dienamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methoxy-N-methylhexa-2,4-dienamide involves its interaction with molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-Methoxy-N-methylhexa-2,4-dienamide can be compared with other similar compounds, such as:

    Hexa-2,4-dienamide: The parent compound without the methoxy and methyl substitutions.

    N-Methoxyhexa-2,4-dienamide: A derivative with only the methoxy group.

    N-Methylhexa-2,4-dienamide: A derivative with only the methyl group.

Uniqueness

The presence of both methoxy and methyl groups in this compound imparts unique properties, such as enhanced stability, reactivity, and potential biological activity. These characteristics make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

121712-54-7

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

N-methoxy-N-methylhexa-2,4-dienamide

InChI

InChI=1S/C8H13NO2/c1-4-5-6-7-8(10)9(2)11-3/h4-7H,1-3H3

InChI-Schlüssel

GBAODMWSGUNKPW-UHFFFAOYSA-N

Kanonische SMILES

CC=CC=CC(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.